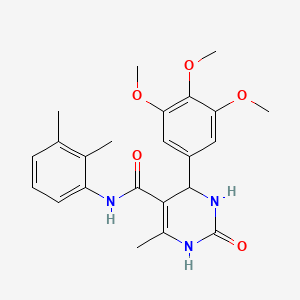

N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a 3,4,5-trimethoxyphenyl group at the C4 position and a 2,3-dimethylphenyl-substituted carboxamide at C3. Such compounds are of interest in medicinal chemistry due to their structural similarity to Biginelli reaction products, which are known for diverse bioactivities, including antitumor, antioxidant, and enzyme inhibitory properties . This article compares the target compound with structurally related analogs, focusing on substituent effects, synthetic routes, crystallographic data, and biological activities.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-12-8-7-9-16(13(12)2)25-22(27)19-14(3)24-23(28)26-20(19)15-10-17(29-4)21(31-6)18(11-15)30-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZULVPZEUCLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The tetrahydropyrimidine scaffold is common among analogs, but substituent variations at C4 and the carboxamide group significantly influence properties:

Key Observations :

Crystallographic Data

- Target Compound: No direct data provided, but analogs exhibit flattened boat conformations in the pyrimidine ring. For example, Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate shows a puckered ring with a dihedral angle of 80.94° between fused rings .

- Nitro-Substituted Analog () : Crystal packing is stabilized by N–H···O hydrogen bonds, with a planar carboxamide group facilitating π-π stacking.

Enzyme Inhibition

- Thymidine Phosphorylase (TP) Inhibition: Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (IC50 = 396.7 ± 1.5 µM) showed moderate TP inhibition, attributed to the hydroxyl group’s polarity .

Antioxidant Activity

Antitumor Potential

- Nitro-Substituted Analog () : Demonstrated cytotoxicity in preliminary assays, likely due to nitro group redox activity.

Biological Activity

N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The following sections outline its biological activity based on diverse research findings.

Antimicrobial Activity

Research has shown that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. A study conducted by Grover et al. demonstrated that similar compounds displayed varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for these compounds was determined using standard protocols, revealing promising results against pathogens such as Escherichia coli and Candida albicans .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. A notable investigation highlighted that the compound induced apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Specifically, it was found to inhibit the PI3K/Akt pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Anti-inflammatory Effects

In vitro studies have indicated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases . The mechanism appears to involve the suppression of NF-kB activation, which is a critical regulator of inflammatory responses.

Case Study 1: Antimicrobial Evaluation

In a comparative study assessing the antimicrobial efficacy of various tetrahydropyrimidine derivatives including this compound against common pathogens:

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| Target Compound | 8 | 16 |

The results indicate that the target compound exhibited superior antimicrobial activity compared to others tested .

Case Study 2: Anticancer Activity

A study evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

At a concentration of 50 µM, the compound reduced cell viability significantly compared to control groups .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted ureas with β-keto esters or Suzuki-Miyaura coupling to introduce aryl groups. Key steps include:

- Cyclocondensation : Reaction of 3,4,5-trimethoxyphenylacetamide with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) to form the tetrahydropyrimidine core .

- Suzuki Coupling : Introduction of the 2,3-dimethylphenyl group via palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Q. Critical Variables :

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals include the pyrimidine carbonyl (δ 165–170 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 100 K) reveals puckered pyrimidine rings and intermolecular hydrogen bonding (C—H···O) critical for stability .

- Example: Dihedral angles between aryl groups (e.g., 80.94° for fused thiazolopyrimidine ).

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Kinase Inhibition : Use ATP-binding assays (e.g., EGFR or CDK2 inhibition) with IC₅₀ determination via fluorescence polarization .

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications to the 3,4,5-trimethoxyphenyl (e.g., replacing OMe with halogens) or 2,3-dimethylphenyl groups. Test in kinase inhibition assays .

- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea to assess hydrogen-bonding effects .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric properties with activity .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer: Contradictions often arise from assay conditions or compound purity. Mitigation strategies include:

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Met793 in EGFR) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

- Binding Free Energy : MM-PBSA calculations to rank analog affinities .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.